molecular formula C11H13N B8789250 5-Phenyl-1,2,3,6-tetrahydropyridine

5-Phenyl-1,2,3,6-tetrahydropyridine

Cat. No. B8789250
M. Wt: 159.23 g/mol
InChI Key: ZKGZDIKALAEIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073856B2

Procedure details

Add slowly (over 70 min) a solution of N-Boc-3-Piperidone (494.35 mmol; 98.50 mL; 98.50 g) in anhydrous THF (118.20 mL) to a suspension of 1M phenyl magnesium bromide in THF (593.22 mmol; 593.22 mL; 593.22 g) at 0° C. under nitrogen. Stir the mixture at 0° C. for 1.5 h. Then, add slowly trifluoroacetic acid (593.22 mmol; 44.86 mL). Concentrate partially the mixture removing about 450 mL of solvent to give brown oil and stir at 22° C. for 1 h. Then, add trifluoroacetic acid (9.81 moles; 741.53 mL) to this residue at 10° C. Stir the mixture at 22° C. for 15 min to give a red solution. Then, warm the red solution at 75° C. for 2 h and cool slowly to 22° C. for 18 h. Concentrate the mixture. Add an aqueous solution (50%) of NA OH (3.46 moles; 266.17 mL) to the resulting brown suspension at −20° C. Dilute the suspension with water (1 L) and EtOAc (3 L) and concentrate. Filter the brown suspension and concentrate the mother liquors to give a brown solution. Extract this solution with DCM (5×800 mL) and concentrate the organic layers. Filter the aqueous layer through CELITE® and separate the filtrates. Concentrate all the combined organics to give the title compound as brown oil (103.1 g, 98%). MS (m/z): 160 (M+1).
Quantity
98.5 mL
Type
reactant
Reaction Step One
Name
Quantity
118.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
593.22 mL
Type
solvent
Reaction Step Two
Quantity
44.86 mL
Type
reactant
Reaction Step Three
Quantity
741.53 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Quantity
3 L
Type
solvent
Reaction Step Six
Yield
98%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH2:11][C:10](=O)[CH2:9]1)(OC(C)(C)C)=O.[C:15]1([Mg]Br)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.FC(F)(F)C(O)=O>C1COCC1.O.CCOC(C)=O>[C:15]1([C:10]2[CH2:9][NH:8][CH2:13][CH2:12][CH:11]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
98.5 mL
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)=O
Name
Quantity
118.2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
593.22 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
44.86 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
741.53 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O
Name
Quantity
3 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at 0° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate partially the mixture
CUSTOM
Type
CUSTOM
Details
removing about 450 mL of solvent
CUSTOM
Type
CUSTOM
Details
to give brown oil
STIRRING
Type
STIRRING
Details
stir at 22° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
Stir the mixture at 22° C. for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to give a red solution
TEMPERATURE
Type
TEMPERATURE
Details
Then, warm the red solution at 75° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cool slowly to 22° C. for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
FILTRATION
Type
FILTRATION
Details
Filter the brown suspension
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the mother liquors
CUSTOM
Type
CUSTOM
Details
to give a brown solution
EXTRACTION
Type
EXTRACTION
Details
Extract this solution with DCM (5×800 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organic layers
FILTRATION
Type
FILTRATION
Details
Filter the aqueous layer through CELITE®
CUSTOM
Type
CUSTOM
Details
separate the filtrates
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate all the combined organics

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CCCNC1
Measurements
Type Value Analysis
AMOUNT: MASS 103.1 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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